N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide
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Overview
Description
N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, attached to a hexanediamine backbone. The presence of the fluorenyl group imparts significant stability and electronic properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide typically involves the reaction of fluorenyl derivatives with hexanediamine under controlled conditions. One common method includes the use of Grignard reagents to introduce the fluorenyl group onto the hexanediamine backbone. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthesis methods to ensure high yield and purity. Techniques such as direct arylation or reduction reactions are employed to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized under specific conditions to form fluorenone derivatives.
Reduction: Reduction reactions can convert fluorenone back to the fluorenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the fluorenyl ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group yields fluorenone, while substitution reactions can introduce various functional groups onto the fluorenyl ring .
Scientific Research Applications
N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with electron-rich or electron-deficient sites in biological molecules, influencing their function. Additionally, the compound’s structural properties allow it to participate in various chemical reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(9H-fluoren-9-yl)-N,N,N’,N’-tetramethyl-1,6-hexanediamine: Similar structure but with tetramethyl substitution.
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid: Contains a fluorenyl group but with different functional groups and backbone.
Uniqueness
N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide is unique due to its specific combination of fluorenyl and hexanediamine moieties, which impart distinct electronic and structural properties. This uniqueness makes it valuable in applications requiring stability and specific reactivity .
Properties
CAS No. |
63834-53-7 |
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Molecular Formula |
C34H38Br2N2 |
Molecular Weight |
634.5 g/mol |
IUPAC Name |
9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(methyl)azaniumyl]hexyl]-methylazanium;dibromide |
InChI |
InChI=1S/C34H36N2.2BrH/c1-35(33-29-19-9-5-15-25(29)26-16-6-10-20-30(26)33)23-13-3-4-14-24-36(2)34-31-21-11-7-17-27(31)28-18-8-12-22-32(28)34;;/h5-12,15-22,33-34H,3-4,13-14,23-24H2,1-2H3;2*1H |
InChI Key |
CESWSCLOADYFCE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCCCCC[NH+](C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-] |
Origin of Product |
United States |
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